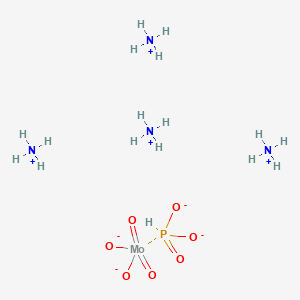

Ammonium phosphomolybdate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ammonium phosphomolybdate is the inorganic salt of phosphomolybdic acid with the chemical formula (NH4)3PMo12O40 . The salt contains the phosphomolybdate anion, a well-known heteropolymetalate of the Keggin structural class .

Synthesis Analysis

Ammonium phosphomolybdate can be synthesized by heating ammonium orthomolybdate combined with phosphoric acid and nitric acid, yielding ammonium nitrate, water, and a yellow precipitate of ammonium phosphomolybdate .Molecular Structure Analysis

The phosphomolybdate ion, [PMo12O40]3−, is a part of the ammonium phosphomolybdate. The ion is a well-known heteropolymetalate of the Keggin structural class .Chemical Reactions Analysis

Ammonium phosphomolybdate can react with UV light, leading to a change in its dielectric performance and AC conductivity . It also reacts with ammonium molybdate to produce a colored complex .Physical And Chemical Properties Analysis

Ammonium phosphomolybdate is a yellow crystal that decomposes upon melting . It is poorly soluble in water . It displays changeable dielectric performance and AC conductivity under UV irradiation .科学的研究の応用

Quantitative Measure and Separation of Phosphorus : Cannon (1960) discusses the use of ammonium phosphomolybdate in the quantitative measurement and separation of phosphorus, although it is noted to be less suitable for highly precise work (Cannon, 1960).

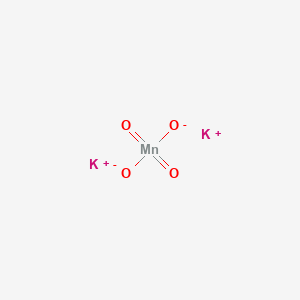

Cation Exchange Properties : Smit (1958) explores the capacity of ammonium phosphomolybdate to act as a cation exchanger, effective in displacing ammonium ions with potassium and sodium ions (Smit, 1958).

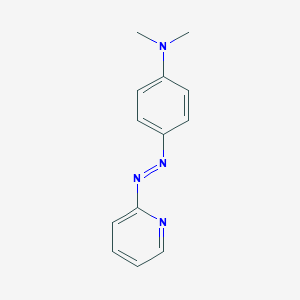

Environmental Applications in Wastewater Treatment : Sinha et al. (2021) demonstrate the efficiency of yellow ammonium phosphomolybdate (YAPM) as an adsorbent for removing cationic dye molecules from contaminated wastewater (Sinha et al., 2021).

Detection of Phosphates in Urinary Stones : Tozuka et al. (1981) use the ammonium phosphomolybdate-ascorbic acid reaction for detecting phosphates in urinary stones (Tozuka et al., 1981).

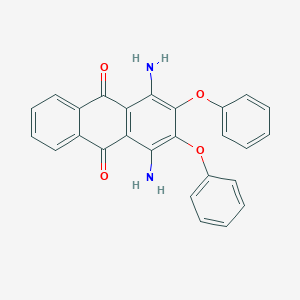

Photocatalytic Degradation of Dyes : Sharma et al. (2010) investigate the use of ammonium phosphomolybdate as a photocatalyst for the degradation of dyes like Eriochrome Black T and Janus Green B under various conditions (Sharma et al., 2010).

Medical and Biological Applications : Bell and Doisy (1920) describe a method for determining phosphates in urine and blood using ammonium phosphomolybdate (Bell & Doisy, 1920).

Ion-Exchange Properties for Cs Exchange : Krtil (1962) examines caesium sorption on ammonium phosphomolybdate, highlighting its high selectivity for caesium ions (Krtil, 1962).

Synthesis of Porous Nanoparticles : Alcañiz-Monge et al. (2011) investigate the role of counteranions in the synthesis of porous ammonium phosphomolybdate nanoparticles, highlighting its potential in materials science (Alcañiz-Monge et al., 2011).

Safety And Hazards

将来の方向性

Ammonium phosphomolybdate has found numerous field applications and serves as a novel dielectric material and a compound for memory device fabrication . It has been proved to be an attractive catalyst, a support material for drug delivery, and even for electrochemical applications . Its future directions could include further exploration of these applications and potential new uses in related fields.

特性

IUPAC Name |

tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.4H3N.HO3P.4O/c;;;;;1-4(2)3;;;;/h;4*1H3;(H,1,2,3);;;;/q;;;;;;;;2*-1/p+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNQTQIEOTWZFO-UHFFFAOYSA-Q |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].[O-][P+](=O)[O-].[O-][Mo](=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H16MoN4O7P+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B78362.png)

![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B78363.png)